Fmoc-NH-PEG11-CH2CH2COOH
Description
Historical Context and Evolution of PEGylated Linkers in Research
The use of Polyethylene (B3416737) Glycol (PEG) in biomedical applications can be traced back to the 1970s. chempep.com Initially, researchers conjugated PEG to proteins to prolong their circulation time in the body and reduce their immunogenicity. chempep.comhuatengsci.com This process, known as PEGylation, quickly became a cornerstone technology for improving the therapeutic performance of biologically active molecules. drug-dev.com The first PEGylated products to receive FDA approval were Adagen in 1990 and Oncaspar in 1994. huatengsci.comnih.gov
The initial PEG linkers were often simple, homobifunctional spacers. However, the 1990s saw the development of monodisperse PEG linkers with defined molecular weights and terminal functionalities, allowing for more precise bioconjugation strategies. chempep.com This evolution led to the creation of sophisticated heterobifunctional, cleavable, and branched PEG architectures designed for specific and complex applications in drug delivery, materials science, and chemical biology. chempep.com
Parallel to the advancements in PEG technology, the field of peptide synthesis was significantly advanced by the development of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in the late 1970s by Eric Atherton and Bob Sheppard. lgcstandards.com The Fmoc group is a base-labile amine protecting group that is particularly valuable in solid-phase peptide synthesis (SPPS) due to its stability towards acids and its selective removal under mild basic conditions, typically with piperidine (B6355638). lgcstandards.comwikipedia.org This orthogonality allows for the stepwise assembly of amino acids into a peptide chain attached to a solid support, with by-products easily washed away at each step. lgcstandards.com The integration of Fmoc chemistry into peptide synthesis has been a major landmark, enabling the efficient production of complex peptides. publish.csiro.au
The convergence of these two powerful technologies—PEGylation and Fmoc chemistry—gave rise to molecules like Fmoc-NH-PEG11-CH2CH2COOH, which combine the advantageous properties of both for advanced applications.
Role of this compound as a Heterobifunctional Spacer in Conjugation Chemistry
This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive functional groups at its termini. covachem.comjenkemusa.com This dual reactivity is a key feature that allows for the sequential and controlled conjugation of two different molecules.
Specifically, this compound features:
An Fmoc-protected amine (-NH-Fmoc) at one end. The Fmoc group acts as a temporary protecting group for the amine. wikipedia.org It is stable under a variety of reaction conditions but can be readily removed using a mild base, such as piperidine, to expose the free amine. wikipedia.orgbroadpharm.com This newly available amine can then be reacted with various functional groups, such as carboxylic acids or NHS esters, to form stable amide bonds. broadpharm.com
A terminal carboxylic acid (-COOH) at the other end. This carboxylic acid group can be activated, for example with reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to react with primary amine groups on a target molecule, forming a stable amide bond. broadpharm.combroadpharm.com
The heterobifunctional nature of this compound provides chemists with a high degree of control over the conjugation process. This is particularly advantageous in multi-step syntheses where specific reaction order is crucial to avoid unwanted side reactions and to ensure the formation of a well-defined final conjugate. covachem.com The polyethylene glycol (PEG) chain itself serves as a flexible, hydrophilic spacer that increases the solubility of the resulting conjugate in aqueous environments. broadpharm.comcd-bioparticles.net
Significance of Monodisperse PEG Linkers in Precision Bioconjugation Studies
Traditional PEGylation often utilized polydisperse PEGs, which are mixtures of PEG chains with a range of molecular weights. adcreview.combiochempeg.com While effective for general purposes, this polydispersity can lead to a heterogeneous mixture of final products, which can be problematic in applications requiring high precision and for regulatory approval of therapeutic agents. biochempeg.comsigmaaldrich.com
The advent of monodisperse PEG linkers, such as the PEG11 chain in this compound, marked a significant advancement. Monodisperse PEGs are pure compounds with a single, defined molecular weight and a precise number of PEG units. adcreview.comcd-bioparticles.net The use of these well-defined linkers offers several key advantages:
Homogeneity of the Final Product: Conjugation with monodisperse PEGs results in a single, well-characterized molecular entity. This homogeneity is crucial for consistent performance and simplifies analytical characterization, which is a significant benefit for the registration of therapeutic drugs. sigmaaldrich.com
Improved Pharmacokinetics: The defined length and molecular weight of monodisperse PEGs allow for more predictable and reproducible effects on the pharmacokinetic properties of a drug, such as its half-life and biodistribution. biochempeg.combiochempeg.com
Reduced Steric Hindrance: The precise length of the PEG chain can be chosen to optimize the spacing between the conjugated molecules, minimizing potential steric hindrance that could negatively impact the biological activity of the components. biochempeg.com
Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain improves the water solubility of hydrophobic molecules and can protect conjugated proteins or peptides from enzymatic degradation. biochempeg.com
The ability to create homogeneous PEGylated molecules has been particularly beneficial in the development of small molecule drugs and antibody-drug conjugates (ADCs). adcreview.comsigmaaldrich.com
Overview of Research Areas Utilizing this compound Linkers
The unique properties of this compound make it a valuable tool in a variety of advanced research areas:
Peptide Synthesis and Modification: This linker is widely used in solid-phase peptide synthesis (SPPS). nih.gov It can be used to introduce a PEG chain at a specific site within a peptide sequence—at the N-terminus, the C-terminus, or on the side chain of an amino acid like lysine (B10760008) or aspartic acid. nih.gov This site-specific PEGylation allows for the precise engineering of peptides with enhanced solubility, stability, and pharmacokinetic profiles. acs.org
Drug Delivery and Development: In drug delivery, this linker can be used to attach therapeutic agents to carrier molecules, such as nanoparticles or antibodies, to create targeted drug delivery systems. huatengsci.compolysciences.com The PEG spacer enhances the biocompatibility and circulation time of the delivery vehicle, while the heterobifunctional ends allow for the controlled attachment of both the targeting moiety and the drug payload. polysciences.com It has also been explored in the development of long-acting drugs. huatengsci.com
PROTACs (Proteolysis-Targeting Chimeras): this compound is utilized as a linker in the synthesis of PROTACs. medchemexpress.comszabo-scandic.com PROTACs are novel therapeutic agents that function by inducing the degradation of specific target proteins. medchemexpress.com They consist of two ligands connected by a linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. The linker's length and composition are critical for the PROTAC's efficacy, and the defined PEG11 chain provides a flexible and soluble connection between the two active domains. medchemexpress.com
Surface Modification and Biomaterials: The linker can be used to modify the surfaces of materials to improve their biocompatibility or to attach biomolecules for biosensor applications. polysciences.com The carboxylic acid end can be used to anchor the linker to a surface, while the Fmoc-protected amine can be deprotected to allow for the subsequent attachment of proteins, peptides, or other functional molecules. polysciences.com Additionally, Fmoc-containing peptides and amino acids are known to self-assemble into hydrogels, which have potential applications in tissue engineering and drug delivery. nih.govrsc.orgnih.govrsc.org
The versatility and precision offered by this compound have solidified its role as an indispensable tool for chemists and biologists working at the forefront of biomedical innovation.
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H61NO15/c42-39(43)9-11-45-13-15-47-17-19-49-21-23-51-25-27-53-29-31-55-32-30-54-28-26-52-24-22-50-20-18-48-16-14-46-12-10-41-40(44)56-33-38-36-7-3-1-5-34(36)35-6-2-4-8-37(35)38/h1-8,38H,9-33H2,(H,41,44)(H,42,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYHFCRMWMOOIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H61NO15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc Nh Peg11 Ch2ch2cooh and Its Derivatives
Advanced Synthetic Routes for Fmoc-NH-PEG11-CH2CH2COOH
The synthesis of this compound can be achieved through both solid-phase and solution-phase strategies, each offering distinct advantages depending on the desired scale and application.
Solid-Phase Synthesis Techniques for this compound Integration
Solid-phase peptide synthesis (SPPS) provides a robust platform for the integration of this compound into larger molecular constructs, such as peptides or other polymers. chempep.comresearchgate.net In a typical Fmoc-based SPPS workflow, the process begins with the attachment of the first amino acid to an insoluble resin support. peptide.com The N-α-amino group of this initial residue is protected by an Fmoc group, which is subsequently removed to allow for the coupling of the next amino acid in the sequence. peptide.com
This compound can be incorporated into a growing peptide chain on a solid support. After the deprotection of the terminal amine of the resin-bound peptide, the carboxylic acid of this compound is activated using a coupling reagent and then reacted with the free amine on the resin. chempep.com This process allows for the precise placement of the PEG linker within the peptide sequence.
A key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with purification simplified to washing and filtration steps to remove byproducts and unreacted reagents. researchgate.netpeptide.com Various resins can be employed, with the choice often dictated by the desired C-terminal functionality of the final product. lsu.edu For instance, 2-chlorotrityl chloride resin is often used to minimize side reactions. nih.gov
Solution-Phase Synthetic Approaches for this compound
While solid-phase synthesis is highly efficient for peptide construction, solution-phase synthesis offers advantages for the production of discrete molecules like this compound, particularly for large-scale synthesis. google.com Solution-phase peptide synthesis (SolPPS) involves carrying out the reactions in a homogenous solvent system. google.com
The synthesis of this compound in solution would typically involve the reaction of a PEG derivative with a protected amine at one end and a reactive group at the other, with a precursor to the carboxylic acid. The Fmoc protecting group would be introduced to the terminal amine under basic conditions. biochempeg.com A significant challenge in solution-phase synthesis is the purification of the desired product from byproducts and excess reagents, which often requires chromatographic techniques. google.com However, innovative methods like the Group-Assisted Purification (GAP) method are being developed to streamline purification through liquid-liquid extractions, avoiding the need for chromatography. google.com
Chemical Functionalization Strategies for the Amine and Carboxylic Acid Termini of this compound
The synthetic utility of this compound lies in the differential reactivity of its two terminal functional groups.
The Fmoc-protected amine can be deprotected under basic conditions to yield a free primary amine. broadpharm.comcd-bioparticles.net This amine is then available for a variety of conjugation reactions, including acylation with activated carboxylic acids to form stable amide bonds.
The terminal carboxylic acid can be activated to facilitate reaction with primary amine groups. broadpharm.comcd-bioparticles.net Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize side reactions. chempep.combiochempeg.com Other modern coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.net This activation allows for the formation of a stable amide bond with a primary amine-containing molecule. broadpharm.comcd-bioparticles.net
These functionalization strategies allow for the sequential attachment of different molecules to either end of the PEG linker, making it a versatile tool for creating complex bioconjugates.
Protective Group Chemistry in this compound Synthesis
The strategic use of protecting groups is fundamental to the successful synthesis and application of this compound.
Fmoc Deprotection Mechanisms and Optimized Conditions in Conjugation
The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group. Its removal is achieved through a β-elimination mechanism initiated by a base. researchgate.net The electron-withdrawing nature of the fluorene (B118485) system makes the proton on the 9-position of the fluorene ring acidic. researchgate.net A base, typically a secondary amine like piperidine (B6355638), abstracts this proton, leading to the formation of a dibenzofulvene intermediate and the release of carbon dioxide. chempep.comresearchgate.net
The liberated dibenzofulvene is a reactive species that can potentially react with the newly deprotected amine. acs.org Therefore, the deprotection is typically carried out in the presence of a scavenger, which is often the base itself (e.g., piperidine), to trap the dibenzofulvene and prevent side reactions. chempep.comresearchgate.net
Optimized conditions for Fmoc deprotection often involve a solution of 20-50% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). researchgate.net The reaction is generally rapid, often complete within minutes. researchgate.net The choice of base and solvent can be critical, as residual base can interfere with subsequent coupling steps. acs.org For instance, pyrrolidine (B122466) has been identified as an efficient base for Fmoc removal in less polar solvents. acs.org
| Parameter | Condition | Purpose/Rationale |
| Deprotecting Agent | 20-50% Piperidine in DMF or NMP | A secondary amine that acts as a base to initiate β-elimination and as a scavenger for the dibenzofulvene byproduct. researchgate.net |
| Alternative Bases | Pyrrolidine, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Pyrrolidine can be effective in less polar solvents. acs.org DBU is a stronger, non-nucleophilic base that can accelerate deprotection. peptide.com |
| Solvent | DMF, NMP | Polar aprotic solvents that facilitate the deprotection reaction. researchgate.net |
| Scavenger | Piperidine, Thiophenol | Traps the reactive dibenzofulvene intermediate to prevent side reactions with the deprotected amine. researchgate.netorganic-chemistry.org |
Orthogonal Protection Strategies for Multi-Step Syntheses Involving this compound
Orthogonal protection strategies are essential when multiple functional groups in a molecule need to be selectively deprotected in the presence of others. The Fmoc group is a key component of such strategies due to its lability to base, while being stable to acidic conditions. total-synthesis.com
A common orthogonal partner to the Fmoc group is the tert-butoxycarbonyl (Boc) group . organic-chemistry.org The Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). organic-chemistry.orgub.edu This allows for the selective deprotection of an Fmoc-protected amine without affecting a Boc-protected amine in the same molecule, and vice-versa.
Another example of an orthogonal protecting group is the allyloxycarbonyl (Alloc) group . The Alloc group is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal. It is selectively removed by palladium-catalyzed reactions. stanford.edu
The p-nitrobenzyloxycarbonyl (pNZ) group is another protecting group that is orthogonal to both Fmoc and t-butyl-based protecting groups. It is removed under neutral conditions. ub.edu
The use of these orthogonal protecting groups in conjunction with this compound enables the synthesis of highly complex and well-defined molecular architectures. For example, a peptide could be synthesized on a solid support using Fmoc chemistry, with a lysine (B10760008) side chain protected with a Boc group. The this compound linker could then be attached to the N-terminus. Subsequently, the Boc group on the lysine could be removed with acid, and a different molecule could be conjugated to the lysine side chain, all while the carboxylic acid terminus of the PEG linker remains available for further modification.
| Protecting Group | Cleavage Condition | Orthogonal To |
| Fmoc | Base (e.g., Piperidine) | Boc, Alloc, pNZ |
| Boc | Acid (e.g., TFA) | Fmoc, Alloc |
| Alloc | Pd(0) catalyst | Fmoc, Boc |
| pNZ | Neutral (Nitro reduction) | Fmoc, t-butyl |
Purification and Isolation Techniques for this compound
The purification and isolation of this compound and its derivatives are critical steps to ensure high purity for subsequent applications, such as peptide synthesis and the development of bioconjugates. The methodologies employed are designed to separate the target molecule from unreacted starting materials, byproducts, and other impurities. The choice of technique is often dictated by the scale of the synthesis and the physicochemical properties of the compound and its contaminants.
A common initial step following the synthesis of Fmoc-protected PEG derivatives involves precipitation. For instance, after the reaction to form Fmoc-amino acid bearing polyethylene (B3416737) glycol (PEG) chains, the reaction mixture can be concentrated and then precipitated in a non-polar solvent like diethyl ether. The resulting solid product is then isolated by filtration and dried under vacuum to remove residual solvents. nih.govfrontiersin.org
For more rigorous purification, various chromatographic techniques are employed. These methods separate molecules based on differences in their physical and chemical properties, such as size, charge, and hydrophobicity.
Chromatographic Purification Methods:
A variety of chromatographic techniques are utilized for the purification of PEGylated compounds. The selection of a specific method is dependent on the properties of the molecule of interest. wikipedia.org
Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. SEC is particularly effective for removing low molecular weight impurities, such as unreacted PEG reagents and byproducts from the larger PEGylated product.
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The presence of the carboxylic acid group in this compound allows for purification using anion exchange chromatography. Conversely, after the deprotection of the Fmoc group to reveal the primary amine, cation exchange chromatography can be employed. The PEG chain can shield the charges on the molecule, altering its interaction with the stationary phase and enabling separation of molecules with different degrees of PEGylation. nih.govnih.gov
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful and widely used technique for the purification of Fmoc-PEG derivatives and related compounds. It separates molecules based on their hydrophobicity, with the non-polar stationary phase retaining more hydrophobic molecules for longer. The presence of the hydrophobic Fmoc group makes RP-HPLC an excellent choice for purifying these compounds. The retention time of PEGylated peptides in RP-HPLC can be influenced by the length of the PEG chain, with longer chains sometimes leading to increased retention. researchgate.net The use of a C18 column is often effective for separating PEGylated molecules from their unmodified counterparts. chromatographyonline.com
The following table summarizes typical conditions used in the RP-HPLC purification of related Fmoc-protected and PEGylated molecules.
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | Jupiter® C18 | Not Specified |
| Mobile Phase A | 0.1% TFA and 2% ACN in water | Not Specified |
| Mobile Phase B | 90% acetonitrile/ 0.085% TFA in water | Not Specified |
| Gradient | 20% to 65% B over 25 min | Not Specified |
| Flow Rate | 1 mL/min | Not Specified |
| Detection | UV at 220 nm | UV at 254 nm and 360 nm |
| Reference | chromatographyonline.com | researchgate.net |
The Fmoc group itself can be exploited as a "handle" to facilitate purification. By attaching a charged or otherwise functionalized Fmoc derivative to a peptide, the chromatographic properties of the target molecule are altered, allowing for its separation from impurities that lack the Fmoc group. Following purification, the Fmoc group can be removed under basic conditions. nih.gov
Advanced Conjugation Strategies Utilizing Fmoc Nh Peg11 Ch2ch2cooh
Amide Bond Formation via Carboxylic Acid Activation in Fmoc-NH-PEG11-CH2CH2COOH Conjugation
The terminal carboxylic acid of this compound is a key functional group for conjugation, typically with primary amine-containing molecules. This reaction does not proceed spontaneously and requires the activation of the carboxylic acid to facilitate the formation of a stable amide bond. luxembourg-bio.com
Commonly used activating agents include carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). broadpharm.comnih.govthermofisher.com The process involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea ester when using carbodiimides. luxembourg-bio.comthermofisher.com This intermediate is susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable amide linkage. The addition of NHS or its water-soluble analog, Sulfo-NHS, can enhance the efficiency of the coupling reaction by forming a more stable NHS ester intermediate, which then reacts with the amine. thermofisher.com
Other potent activating agents include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). broadpharm.combiochempeg.com These reagents react with the carboxylic acid to form active esters that readily couple with amines. luxembourg-bio.com The choice of activating agent and reaction conditions can be tailored based on the specific molecules being conjugated. nih.gov
Table 1: Common Reagents for Carboxylic Acid Activation
| Activating Agent | Additive | Typical Reaction Solvent | Key Feature |
|---|---|---|---|
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | NHS (N-hydroxysuccinimide) or Sulfo-NHS | Aqueous or Organic (e.g., DMF, DCM) | Forms a water-soluble urea (B33335) byproduct, facilitating purification. thermofisher.com |
| DCC (dicyclohexylcarbodiimide) | HOBt (1-hydroxybenzotriazole) | Organic (e.g., DMF, DCM) | Forms an insoluble dicyclohexylurea (DCU) byproduct that can be removed by filtration. luxembourg-bio.com |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | Organic (e.g., DMF) | High coupling efficiency, often used in solid-phase peptide synthesis. biochempeg.comresearchgate.net |
Amine Reactivity of Deprotected this compound for Subsequent Linkages
The Fmoc group serves as a temporary protecting group for the terminal amine. chempep.comtotal-synthesis.com Its stability to acidic conditions allows for orthogonal protection strategies, where other acid-labile groups like Boc (tert-butyloxycarbonyl) can be selectively removed while the Fmoc group remains intact. chempep.comnih.gov
The removal of the Fmoc group, or deprotection, is typically achieved under basic conditions through a β-elimination mechanism. chempep.comresearchgate.net A solution of a secondary amine, most commonly 20-50% piperidine (B6355638) in a polar solvent like N,N-dimethylformamide (DMF), is used to cleave the Fmoc group, liberating the primary amine. researchgate.netresearchgate.netiris-biotech.de The choice of base and reaction time can be optimized to ensure complete deprotection while minimizing potential side reactions. researchgate.netiris-biotech.de Other bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used, sometimes in combination with piperidine to scavenge the dibenzofulvene byproduct of the deprotection reaction. peptide.com
Once deprotected, the newly exposed primary amine is nucleophilic and can be reacted with a variety of electrophilic functional groups to continue the construction of the desired conjugate. This allows for the sequential attachment of different molecular entities to either end of the PEG linker. For instance, the free amine can be coupled with activated carboxylic acids, NHS esters, or other amine-reactive moieties on a second molecule of interest. broadpharm.comcd-bioparticles.net
Table 2: Common Conditions for Fmoc Deprotection
| Reagent | Solvent | Typical Concentration | Key Considerations |
|---|---|---|---|
| Piperidine | DMF (N,N-dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) | 20-50% | Most common method; piperidine also acts as a scavenger for the dibenzofulvene byproduct. researchgate.netresearchgate.net |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | DMF | 2-10% | A stronger, non-nucleophilic base that can accelerate deprotection but may require an added scavenger. peptide.com |
| Morpholine | DMF or DCM (Dichloromethane) | 50% | A weaker base, sometimes used to minimize base-catalyzed side reactions. researchgate.net |
Integration of this compound into Complex Molecular Architectures
The bifunctional nature of this compound makes it an ideal building block for creating complex molecular architectures, most notably PROTACs. medchemexpress.comszabo-scandic.com PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker; one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. medchemexpress.com This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.
In the synthesis of a PROTAC, this compound can be used to link the two distinct ligands. For example, the carboxylic acid end of the linker can be activated and coupled to an amine-functionalized ligand for the E3 ligase. Following this conjugation, the Fmoc group is removed to expose the amine, which is then coupled to an activated ligand for the target protein. This sequential approach allows for a controlled and modular assembly of the final PROTAC molecule. The length and hydrophilicity of the PEG11 spacer are critical for optimizing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Beyond PROTACs, this linker is also utilized in the synthesis of ADCs, where a potent cytotoxic drug is linked to an antibody that targets cancer cells. medchemexpress.combiochempeg.com It also finds application in peptide synthesis and the modification of oligonucleotides and other biomolecules. ambeed.comanaspec.comnih.gov
Site-Specific Conjugation Approaches with this compound
Achieving site-specific conjugation is crucial for producing homogeneous and well-defined bioconjugates with optimal activity and predictable properties. While traditional methods often target abundant functional groups like lysine (B10760008) amines or cysteine thiols, leading to heterogeneous mixtures, modern strategies aim for precise modification at a single, predetermined site. nih.gov
This compound can be integrated into site-specific conjugation workflows. One approach involves the genetic incorporation of a non-canonical amino acid (ncAA) with a unique functional group, such as an azide (B81097) or an alkyne, into a protein of interest. nih.gov For example, an azide-bearing ncAA like p-azidomethyl-L-phenylalanine (pAMF) can be incorporated into a protein. nih.gov The this compound linker can be modified to bear a complementary bioorthogonal functional group, such as a strained alkyne (e.g., DBCO), at its carboxylic acid terminus. The deprotected amine of the linker could be conjugated to a payload molecule first. Then, the DBCO-modified linker-payload construct can be specifically attached to the azide-functionalized protein via copper-free "click chemistry," a highly efficient and bioorthogonal reaction. nih.govnih.gov This strategy ensures that the linker and its attached cargo are attached only at the desired location on the protein, away from functionally important domains. nih.gov
Fmoc Nh Peg11 Ch2ch2cooh in Advanced Drug Delivery System Research
Development of Fmoc-NH-PEG11-CH2CH2COOH-based Nanocarriers
The unique properties of this compound and its analogs are instrumental in the design and development of novel nanocarriers for drug delivery. These nanocarriers are engineered to improve the therapeutic efficacy of drugs by enhancing their solubility, stability, and targeted delivery.
Micellar Formulations for Hydrophobic Drug Encapsulation Utilizing this compound
Micellar formulations created from amphiphilic block copolymers are a significant area of research for the delivery of poorly water-soluble drugs. While this compound itself is a linear molecule, the principles of using PEGylated compounds to form micelles are highly relevant. In these systems, the hydrophobic part of an amphiphilic molecule self-assembles to form the core of the micelle, which can encapsulate hydrophobic drugs, while the hydrophilic PEG chains form the outer shell, interfacing with the aqueous environment. This structure increases the drug's solubility and stability in biological fluids.
Research has shown that combining hydrophobic and hydrophilic block copolymers, such as Pluronic®, can lead to the formation of stable mixed micelles with a high capacity for solubilizing hydrophobic compounds. nih.govresearchgate.net For instance, mixtures of hydrophobic Pluronic L121 and hydrophilic Pluronic F127 have been shown to form stable dispersions with small particle sizes and a significantly higher solubilization capacity for a model hydrophobic dye compared to micelles made from the hydrophilic polymer alone. nih.gov This principle of combining hydrophobic and hydrophilic components is fundamental to the utility of PEGylated linkers like this compound in developing effective drug delivery vehicles.
Non-Covalent Functionalization of Nanomaterials (e.g., Carbon Nanotubes) with Fmoc-NH-PEG-amino Acid Conjugates
Carbon nanotubes (CNTs) possess unique properties that make them promising for biomedical applications, including drug delivery. However, their poor solubility in aqueous solutions limits their use. researchgate.net Non-covalent functionalization with amphiphilic molecules is a strategy to overcome this limitation without altering the intrinsic properties of the CNTs.
Studies have demonstrated the successful non-covalent coating of single-walled carbon nanotubes (SWNTs) and magnetic carbon nanotubes (mCNTs) with conjugates of Fmoc-amino acids and polyethylene (B3416737) glycol (PEG). researchgate.netfrontiersin.orgitu.edu.tr The aromatic Fmoc group interacts with the surface of the carbon nanotubes through π-π stacking, while the hydrophilic PEG chain extends into the aqueous medium, improving dispersion and biocompatibility. frontiersin.org
In one study, molecular dynamics simulations were used to identify Fmoc-amino acids with strong interaction energies with SWNTs. frontiersin.orgnih.gov Fmoc-tryptophan and Fmoc-cysteine, which contain aromatic groups, showed better interaction energies than the non-aromatic Fmoc-glycine. frontiersin.orgnih.gov Experimental results confirmed that SWNTs functionalized with Fmoc-cysteine-PEG conjugates exhibited long-term stability in water, with SWNT/C-PEG12000 remaining suspended for up to five weeks. frontiersin.org This research highlights the potential of using Fmoc-NH-PEG-amino acid conjugates to create stable and biocompatible CNT-based drug delivery systems.
Table 1: Stability of Functionalized Single-Walled Carbon Nanotubes (SWNTs)
| Functionalization Agent | Stability in Water | Reference |
| SWNT/C-PEG5000 | Up to 1 week | nih.gov |
| SWNT/C-PEG12000 | Up to 5 weeks | frontiersin.org |
| SWNT/G-PEG12000 | Stable at 5 weeks | frontiersin.org |
| SWNT/W-PEG12000 | Stable at 5 weeks | frontiersin.org |
Research on Antibody-Drug Conjugates (ADCs) Incorporating this compound Analogues
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug via a chemical linker. researchgate.netfujifilm.com The linker plays a critical role in the stability, solubility, and pharmacokinetic properties of the ADC. creative-biolabs.com PEGylated linkers, including analogues of this compound, are widely used in ADC development to enhance their therapeutic profile. creative-biolabs.commolecularcloud.org
Research has explored the impact of PEG linker length and structure on ADC efficacy. For example, a study modifying a dipeptide linker with a methyl-PEG24 (mPEG24) side chain resulted in an ADC with enhanced hydrophilicity, biophysical stability, and tumor suppression activity. acs.orgnih.gov Another study highlighted that the length of a branched PEG linker critically affects the cytotoxic activity of the ADC, with a longer linker demonstrating superior potency. mdpi.com These findings underscore the importance of optimizing the PEG linker to achieve the desired therapeutic properties in an ADC.
Strategies for Modulating Drug Release Kinetics through this compound Linkers
The linker in a drug conjugate is not merely a spacer but a critical component that can be engineered to control the rate and location of drug release. nih.gov this compound and its derivatives can be incorporated into linkers that are designed to be stable in circulation but cleavable under specific conditions found at the target site, such as changes in pH or the presence of certain enzymes. mdpi.com
For instance, linkers can be designed to be sensitive to the acidic environment of tumors or the reducing environment within cells. nih.gov The inclusion of a PEG spacer, such as the one in this compound, can influence the accessibility of the cleavable bond to enzymes or other triggers, thereby modulating the release kinetics. unimi.it Self-immolative spacers are often used in conjunction with cleavable linkers to ensure the efficient release of the unmodified active drug. unimi.it
The design of the linker, including the length and composition of the PEG chain, can be systematically varied to fine-tune the drug release profile. nih.gov This allows for the development of drug delivery systems that release their payload in a controlled manner, maximizing therapeutic efficacy while minimizing off-target toxicity.
Targeted Delivery System Development with this compound Scaffolds
Scaffolds form the structural basis of many targeted drug delivery systems, providing a platform for attaching targeting ligands, therapeutic agents, and other functional components. nih.govmdpi.com this compound and its analogs serve as versatile building blocks in the construction of these scaffolds. cd-bioparticles.net
The bifunctional nature of this linker allows for the straightforward conjugation of a targeting moiety at one end and a therapeutic agent at the other. cd-bioparticles.netcd-bioparticles.net The PEG component of the linker provides flexibility and hydrophilicity to the scaffold, which can improve its pharmacokinetic properties. biochempeg.com
For example, in the development of targeted nanoparticles, a PEGylated linker can be used to attach a targeting peptide to the surface of the nanoparticle. biochempeg.com Studies have shown that the length of the PEG linker can significantly impact the cellular uptake of these targeted nanoparticles. biochempeg.com By optimizing the scaffold design, including the PEG linker, it is possible to create highly effective targeted delivery systems for a variety of therapeutic applications, from cancer therapy to bone regeneration. nih.govmdpi.comresearchgate.net
Fmoc Nh Peg11 Ch2ch2cooh in Protac Research and Development
Fmoc-NH-PEG11-CH2CH2COOH as a Constituent of PROTAC Linkers
This compound serves as a bifunctional, PEG-based linker for the synthesis of PROTACs. medchemexpress.combiochempeg.com PEG chains are among the most frequently utilized motifs in PROTAC linkers, valued for their ability to modulate key physicochemical properties. nih.govrsc.org The primary role of the linker is to bridge the POI-binding ligand and the E3-recruiting ligand, enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). cellgs.com This ternary complex formation is the crucial event that brings the E3 ligase in close enough proximity to the target protein to facilitate the transfer of ubiquitin, marking the POI for degradation by the proteasome. nih.gov
The structure of this compound is specifically designed for chemical synthesis. It features:
A polyethylene (B3416737) glycol (PEG) chain with eleven repeating ethylene (B1197577) glycol units. This PEG chain is hydrophilic, which can enhance the water solubility of the final PROTAC molecule. cellgs.comtandfonline.com
A terminal carboxylic acid (COOH) group, which provides a reactive handle for conjugation to one of the PROTAC's ligands, typically via an amide bond.
An amine (NH) group at the other end, which is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is a base-labile protecting group, meaning it can be removed under specific chemical conditions to reveal the free amine for coupling to the second ligand.
This bifunctional nature allows for the controlled, stepwise assembly of the heterobifunctional PROTAC molecule. nih.gov
Design Principles for PROTACs Utilizing this compound
The rational design of a PROTAC is a complex process where the linker plays a pivotal role in determining the molecule's biological activity. nih.govnih.gov The choice of linker impacts solubility, cell permeability, metabolic stability, and, most importantly, the geometry and stability of the ternary complex. explorationpub.comnih.gov When utilizing a linker like this compound, several design principles are considered:
Hydrophilicity and Solubility: The PEG component of the linker generally increases the hydrophilicity of the PROTAC. This can improve solubility and bioavailability, which are often challenges for these large molecules that operate "beyond the Rule of Five". tandfonline.comresearchgate.net
Flexibility and Conformation: PEG chains are inherently flexible. This flexibility can be advantageous, allowing the two ends of the PROTAC to adopt an optimal orientation for binding to the POI and the E3 ligase simultaneously, thus facilitating the formation of a stable ternary complex. rsc.orgresearchgate.net
Cell Permeability: While PEG linkers enhance solubility, their impact on cell permeability must be carefully balanced. Hydrophilic linkers can sometimes improve permeability by shielding polar parts of the molecule through intramolecular hydrogen bonding, but excessive length or hydrophilicity might also hinder passive diffusion across the cell membrane. researchgate.net
Ternary Complex Cooperativity: The linker is not a passive tether. It can influence the protein-protein interactions within the ternary complex. The composition and length of the linker can affect the cooperativity of binding, which is a measure of how the binding of one protein influences the binding of the other. The ultimate goal is to create a linker that supports a productive complex leading to efficient ubiquitination. nih.gov
The design process is often empirical, requiring the synthesis and evaluation of a library of PROTACs with varying linkers to identify the optimal composition and length for a specific target and E3 ligase pair. cellgs.comnih.gov
Research on Optimizing Linker Length and Attachment Points in this compound-based PROTACs
The length of the linker is a critical parameter that must be optimized for each specific PROTAC system. nih.gov A linker that is too short may cause steric clashes, preventing the simultaneous binding of the POI and E3 ligase. cellgs.comnih.gov Conversely, a linker that is too long might not effectively bring the two proteins into the close proximity required for ubiquitination. cellgs.comnih.gov Research has shown that even subtle changes in PEG chain length can have profound effects on degradation efficiency and selectivity.
While specific studies detailing the optimization of the PEG11 linker are part of broader proprietary drug discovery efforts, extensive public research illustrates the principles involved.
Key Research Findings on PEG Linker Length Optimization:
| Target Protein(s) | E3 Ligase | Linker Length Variation | Key Finding |
| Estrogen Receptor α (ERα) | Cereblon (CRBN) | 12-atom vs. 16-atom PEG linkers | The PROTAC with the longer 16-atom linker was significantly more potent in degrading ERα, despite similar binding affinities. nih.gov |
| Bromodomain-containing protein 4 (BRD4) | CRBN | 0, 1, 2, 4, and 5 PEG units | A non-linear relationship was observed; PROTACs with 0, 4, or 5 PEG units were potent, while those with 1-2 PEG units showed reduced activity. nih.gov |
| Bruton's tyrosine kinase (BTK) | CRBN | ≥ 4 PEG units vs. shorter linkers | PROTACs with linkers shorter than 4 PEG units had impaired binding affinity due to steric hindrance, highlighting a minimum required length for this system. nih.govresearchgate.net |
| TANK-binding kinase 1 (TBK1) | Von Hippel-Lindau (VHL) | < 12 atoms vs. longer linkers | PROTACs with linkers shorter than 12 atoms were inactive, whereas those with longer linkers demonstrated robust degradation. nih.gov |
These studies underscore that there is no universal optimal linker length; it must be empirically determined for each POI-ligand-E3 ligase combination. The selection of attachment points on the warhead and E3 ligand is equally crucial, as it dictates the "exit vector" of the linker and the ultimate spatial orientation of the ternary complex. nih.govnih.gov
Synthetic Considerations for PROTACs Featuring this compound
The chemical structure of this compound makes it a versatile tool for the modular synthesis of PROTACs, particularly through solid-phase synthesis methods. researchgate.netresearchgate.net The synthetic strategy revolves around the orthogonal nature of its two functional ends.
The Fmoc-protected amine is stable to the acidic and coupling conditions used to manipulate the carboxylic acid end. It is typically deprotected using a base, most commonly piperidine (B6355638), in a standard step in Solid-Phase Peptide Synthesis (SPPS). researchgate.netacs.org Once deprotected, the free amine is available for coupling.
The terminal carboxylic acid can be activated using standard peptide coupling reagents (e.g., HATU, HBTU, EDC) to form a reactive ester, which then readily forms a stable amide bond with a free amine group on either the POI ligand or the E3 ligase ligand.
A general synthetic approach could be as follows:
Illustrative Synthetic Steps:
| Step | Action | Reagents/Conditions | Result |
| 1. First Coupling | Activate the carboxylic acid of this compound and couple it to the amine of Ligand A (either POI or E3 ligand). | Peptide coupling agents (e.g., HATU, DIPEA) | Formation of Fmoc-NH-PEG11-Linker-Ligand A. |
| 2. Fmoc Deprotection | Remove the Fmoc protecting group from the amine terminus. | Piperidine in a solvent like DMF | Formation of H2N-PEG11-Linker-Ligand A. |
| 3. Second Coupling | Activate the carboxylic acid of Ligand B and couple it to the newly freed amine of the intermediate from Step 2. | Peptide coupling agents (e.g., HATU, DIPEA) | Final PROTAC: Ligand B-Linker-PEG11-Linker-Ligand A. |
This modular approach allows for the rapid synthesis of a library of PROTACs by varying the ligands or the linker itself, which is essential for the structure-activity relationship (SAR) studies needed to optimize a degrader molecule. nih.govresearchgate.net
Fmoc Nh Peg11 Ch2ch2cooh in Peptide and Protein Modification Research
Applications in Solid-Phase Peptide Synthesis (SPPS) using Fmoc-NH-PEG11-CH2CH2COOH Linkers
This compound and similar PEGylated linkers are valuable reagents in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. nih.govbachem.com SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.com The bifunctional nature of Fmoc-PEG-acid linkers allows for their incorporation at specific sites within a peptide sequence to bestow desirable properties, a process known as PEGylation. lifetein.comnih.gov This modification can improve a peptide's pharmacokinetic profile by increasing its hydrodynamic volume, enhancing its stability against proteolytic degradation, and improving its solubility. lifetein.commdpi.com
The general strategy involves coupling the carboxylic acid end of the Fmoc-protected PEG linker to a free amine on the peptide-resin. Following the coupling, the Fmoc group is removed to expose a new primary amine, which can then be used for further conjugation or chain extension. broadpharm.com
N-Terminal PEGylation Strategies with this compound
N-terminal PEGylation is a common strategy to modify peptides, and this compound is well-suited for this purpose. The process is typically performed as the final coupling step in an SPPS protocol. nih.gov After the final amino acid has been added and its N-terminal Fmoc group has been removed, the free amine of the peptide-resin is reacted with this compound in the presence of a coupling agent like HBTU and a base such as DIPEA. mdpi.com A final deprotection step removes the Fmoc group from the newly attached PEG linker before the peptide is cleaved from the resin support. mdpi.com
A systematic study on analogues of the A20FMDV2 peptide, which targets integrin αvβ6, investigated the effect of N-terminal PEGylation on peptide stability. mdpi.com Researchers synthesized a series of peptides with varying PEG chain lengths (from 1 to 20 ethylene (B1197577) glycol units) attached to the N-terminus using Fmoc-NH-(CH2CH2O)n-CH2CH2COOH linkers. The results demonstrated that all PEGylated analogues exhibited greater stability against proteolytic degradation in rat serum compared to the unmodified peptide. mdpi.com
| Compound | Number of PEG Units (n) | Linker Type | Relative Stability Improvement |
|---|---|---|---|
| A20FMDV2 (unmodified) | 0 | N/A | Baseline |
| PEGylated Analogue 1 | 5 | Propionyl | Significant |
| PEGylated Analogue 2 | 10 | Propionyl | Significant |
| PEGylated Analogue 3 | 15 | Propionyl | Significant |
| PEGylated Analogue 4 | 20 | Propionyl | Significant |
Side-Chain PEGylation via this compound Conjugation
Site-specific PEGylation can also be directed to the side chains of certain amino acid residues, such as lysine (B10760008) (Lys) or aspartic acid (Asp). nih.gov This allows for the introduction of a PEG chain at a specific internal position within the peptide sequence.
For side-chain PEGylation of a lysine residue, an Fmoc-protected lysine derivative with an orthogonal protecting group on its side-chain amine (e.g., Alloc or Mtt) is incorporated during SPPS. After the peptide chain is fully assembled, this orthogonal group is selectively removed while the peptide remains on the resin. The newly liberated lysine side-chain amine is then acylated with this compound. nih.gov
Alternatively, a pre-formed building block, Fmoc-Lys(Fmoc-NH-PEG11-CH2CH2CO)-OH, could be synthesized and incorporated directly into the peptide sequence during SPPS. This approach avoids the need for on-resin deprotection and coupling steps for the side chain. nih.gov A similar strategy can be applied to the side-chain carboxyl groups of aspartic or glutamic acid. nih.gov
C-Terminal PEGylation Approaches Employing this compound Analogues
C-terminal PEGylation requires a different approach since the C-terminus is typically used to anchor the peptide to the solid support during SPPS. nih.gov One established method involves attaching a PEGylated building block to the resin at the very beginning of the synthesis. For instance, an analogue like Fmoc-Orn(PEG-CH2CO)-OH can be coupled to the resin first. nih.gov The peptide is then synthesized starting from the free amine of the ornithine (Orn) residue, resulting in a peptide with a PEG chain attached near the C-terminus via the ornithine side chain. nih.gov
Research comparing N-terminal versus C-terminal PEGylation on the synthetic antibacterial peptide SAAP-148 found that the position of the PEG chain significantly impacts the peptide's activity and selectivity. nih.gov While both strategies can improve certain properties, C-terminal PEGylation was found to be more favorable for improving the selectivity index of SAAP-148 against bacteria. nih.gov This highlights the importance of the PEGylation site in designing functional peptide conjugates.
Conjugation of this compound to Proteins for Advanced Bioconjugates
The application of this compound extends beyond peptide synthesis to the modification of larger biomolecules like proteins, leading to the creation of advanced bioconjugates. nih.gov Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule. libretexts.orgthermofisher.com The hydrophilic and flexible PEG spacer provided by the linker can improve the biophysical properties of the resulting conjugate, such as enhancing solubility and stability. chempep.comnih.gov
This compound is particularly useful in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.com The linker component of a PROTAC is crucial, and PEG-based linkers like this compound are often employed to connect the target-binding ligand to the E3 ligase-binding ligand. medchemexpress.commedchemexpress.com The Fmoc-protected amine and the terminal carboxylic acid provide versatile handles for the sequential attachment of these two different ligands.
Research on the Influence of this compound on Peptide Conformational Stability
The covalent attachment of PEG chains, facilitated by linkers such as this compound, can significantly influence the conformational stability of peptides and proteins. nih.gov Increased conformational stability often correlates with enhanced resistance to proteolysis, aggregation, and undesirable immune responses. nih.gov The PEG polymer and its associated water molecules can act as a shield, sterically hindering the approach of proteolytic enzymes. lifetein.com
The impact of PEGylation on stability is site-dependent. A study on the SH3 domain protein showed that N-terminal PEGylation did not substantially alter its stability, whereas modifying three other sites resulted in a significant increase in conformational stability. nih.gov Research on the A20FMDV2 peptide systematically demonstrated that incorporating PEG chains of various lengths (including those analogous to a PEG11 linker) at the N-terminus consistently enhanced the peptide's stability in rat serum and human plasma compared to the non-PEGylated version. mdpi.com This suggests that the increased hydrodynamic radius and protective hydration shell conferred by the PEG chain play a crucial role in stabilizing the peptide against enzymatic degradation. lifetein.commdpi.com However, the relationship is not always linear, as very long PEG chains can sometimes negatively impact the biological activity of a peptide. nih.gov
| Molecule | PEGylation Site | Observed Effect on Stability/Activity | Reference |
|---|---|---|---|
| A20FMDV2 Peptide | N-terminus | Increased stability against proteolytic degradation in serum. | mdpi.com |
| SAAP-148 Peptide | N-terminus | Reduced selectivity index for MRSA. | nih.gov |
| SAAP-148 Peptide | C-terminus | Increased selectivity index for MRSA and E. coli. | nih.gov |
| SH3 Domain Protein | N-terminus | No substantial change in conformational stability. | nih.gov |
| SH3 Domain Protein | Internal Sites (Tri-PEGylated) | Increased conformational stability. | nih.gov |
Fmoc Nh Peg11 Ch2ch2cooh in Surface Modification Research
Fabrication of Research Surfaces Modified with Fmoc-NH-PEG11-CH2CH2COOH
The fabrication of research surfaces using this compound is a multi-step process that leverages its unique chemical properties. The terminal carboxylic acid (COOH) group allows for its covalent attachment to surfaces that have been pre-functionalized with primary amine groups. This is typically achieved through the formation of a stable amide bond, often facilitated by activating agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) and N-hydroxysuccinimide (NHS). nih.gov
Once the linker is immobilized on the surface, the Fmoc protecting group on the distal end can be removed under mild basic conditions, such as treatment with a piperidine (B6355638) solution in a solvent like N,N-dimethylformamide (DMF). nih.govnih.gov This deprotection step exposes a primary amine (NH2), which then becomes available for the subsequent conjugation of a wide array of molecules, including peptides, proteins, or small molecule ligands. researchgate.net This sequential and orthogonal modification strategy allows for the precise construction of complex, functional surface architectures. The process is foundational for creating surfaces used in biosensors, biocompatible implants, and various diagnostic tools. axispharm.compurepeg.com
| Fabrication Step | Description | Key Reagents | Outcome |
| Surface Activation | The substrate surface (e.g., glass, gold, polymer) is functionalized to present primary amine groups. | Varies by substrate (e.g., aminosilanes for glass) | Amine-terminated surface |
| Linker Immobilization | The carboxylic acid of this compound is coupled to the surface amines. | EDC, NHS | Surface coated with Fmoc-protected PEG linker |
| Fmoc Deprotection | The Fmoc group is cleaved to expose the terminal amine of the PEG linker. | Piperidine in DMF | Surface with reactive amine groups ready for further functionalization |
| Ligand Conjugation | Biomolecules (peptides, proteins, etc.) are attached to the exposed amine groups. | Varies by ligand | Final functionalized research surface |
Strategies for Reducing Non-Specific Binding on Biomaterial Surfaces using Fmoc-NH-PEG Linkers
A persistent challenge in the field of biomaterials is the non-specific adsorption of proteins and other biomolecules to surfaces, which can lead to undesired biological responses and interfere with the function of medical devices and diagnostic assays. biorxiv.org Polyethylene (B3416737) glycol (PEG) linkers are a cornerstone of strategies to mitigate this issue. biorxiv.orgconicet.gov.ar
The long, flexible, and hydrophilic PEG11 chain of this compound plays a crucial role in creating an "anti-fouling" surface. The mechanism is twofold:
Steric Hindrance: The PEG chains form a dense, brush-like layer on the surface. These dynamic chains physically block proteins from reaching and adsorbing to the underlying substrate. biorxiv.org
Hydration Layer: The ether groups in the PEG backbone bind water molecules, creating a tightly associated layer of water. unige.ch For a protein to adsorb, it must displace this energetically stable water layer, which is an unfavorable process, thus reducing non-specific binding. biorxiv.org
By modifying a biomaterial surface with this compound, researchers can significantly enhance its biocompatibility and the signal-to-noise ratio in sensitive detection applications. semanticscholar.org Studies have shown that PEG-grafted surfaces adsorb significantly less protein (like human serum albumin) compared to uncoated surfaces. semanticscholar.org While PEGylation is highly effective, its performance can be protein-dependent, and for particularly challenging applications, it is sometimes combined with other blocking agents like bovine serum albumin (BSA) or trehalose (B1683222) to further minimize non-specific interactions. biorxiv.org
Development of Enzymatic Detection Platforms Incorporating Fmoc-NH-PEG Linkers
Fmoc-NH-PEG linkers are instrumental in the design of sophisticated platforms for the detection of enzymatic activity. These platforms are often used to study enzymes involved in disease progression, such as proteases in cancer. nih.govnih.gov The structure of this compound is ideally suited for this application.
In a typical setup, the linker is first attached to a surface as described previously. After Fmoc deprotection, the newly exposed amine group serves as an anchor point for a custom-synthesized peptide sequence that is a known substrate for the target enzyme. nih.govnih.gov This peptide can be tagged with a reporter molecule, such as a fluorophore.
One common strategy is to create a fluorescence resonance energy transfer (FRET) pair, where a fluorophore and a quencher are positioned on opposite sides of the enzyme's cleavage site within the peptide. In the intact state, the quencher suppresses the fluorophore's signal. When the target enzyme is introduced and cleaves the peptide substrate, the fluorophore is separated from the quencher, resulting in a detectable increase in fluorescence. nih.gov The PEG11 spacer serves to distance the sensing components from the surface, ensuring their accessibility to the enzyme and minimizing surface-induced interference. nih.gov
| Component | Function in Enzymatic Detection Platform |
| Substrate Surface | Provides the solid support for the assay (e.g., nanoparticle, microplate well). |
| This compound | Acts as a flexible, hydrophilic spacer to present the peptide substrate and reduce non-specific binding. The Fmoc/amine ends allow for controlled, stepwise assembly. |
| Enzyme-Substrate Peptide | Provides specificity. It is designed to be cleaved only by the target enzyme. nih.govnih.gov |
| Reporter Molecules (e.g., Fluorophore/Quencher) | Generate a detectable signal upon enzymatic cleavage of the peptide. nih.gov |
Dynamic Surface Modification Concepts Utilizing Fmoc-NH-PEG-based Systems
The ability to change the properties of a surface in response to a specific trigger is a key goal in advanced materials science. Systems based on Fmoc-NH-PEG linkers provide a route to creating such dynamic surfaces. The Fmoc protecting group is a form of "chemical switch."
A surface can be fabricated with the this compound linker, leaving the Fmoc group intact. This surface presents one set of chemical and physical properties. It can then be selectively modified in specific regions or at a chosen time by applying a basic solution to remove the Fmoc group, revealing the reactive amine. nih.gov This newly exposed functionality allows for the attachment of a second molecule, dynamically changing the surface's properties—for instance, switching it from a cell-repellent state to a cell-adhesive one.
This concept has been explored in creating materials that can control cell behavior on demand. For example, a surface can be designed to initially promote cell growth (low adhesion) and then, upon triggering the deprotection and coupling of a cell-adhesion motif like an RGD peptide, switch to a state that induces cell differentiation (high adhesion). maastrichtuniversity.nl This dynamic capability is crucial for developing "smart" biomaterials for tissue engineering and regenerative medicine, where cellular processes need to be guided in a temporally controlled manner. semanticscholar.orgmaastrichtuniversity.nl
Analytical Characterization Methodologies for Fmoc Nh Peg11 Ch2ch2cooh Conjugates
Advanced Methods for Determining Degree of PEGylation in Fmoc-NH-PEG Conjugates
The degree of PEGylation, or the average number of polyethylene (B3416737) glycol (PEG) chains attached to a molecule, is a critical parameter for characterizing Fmoc-NH-PEG conjugates. While traditional methods exist, several advanced techniques offer higher precision and deeper insights into the conjugation efficiency.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a powerful quantitative method. nih.govnih.gov This technique allows for the direct determination of the average number of PEG chains grafted to a molecule. nih.gov The methodology involves integrating the peak areas of signals unique to the PEG chain and comparing them to the integration of signals from the core molecule. nih.gov For reliable results, it is crucial to purify the conjugate from any residual, non-conjugated PEG. nih.gov Centrifugal ultrafiltration is a common method for this purification step, especially for conjugates with PEG chains of up to 5 kDa. nih.gov
Beyond NMR, other sophisticated methods are employed. Chromatographic and electrophoretic techniques are frequently used, though they can be subject to certain biases. nih.govnih.gov Mass spectrometry also serves as a key tool for determining the molecular weight of the conjugate, from which the degree of PEGylation can be inferred. google.com Other methods include the trinitrobenzenesulfonic acid (TNBS) method and the fluorescamine (B152294) method, which quantify the number of unreacted amino groups to deduce the extent of PEGylation. google.com A two-phase partitioning system using chloroform (B151607) and water with an iron thiocyanate (B1210189) colorimetric agent has also been proposed for determining PEG modification. google.com More recently, a simple and rapid quantitative colorimetric assay using barium salts has been developed, offering a convenient alternative for characterizing protein PEGylation. digitellinc.com
The table below illustrates a representative dataset derived from ¹H NMR spectroscopy for determining the degree of PEGylation. The calculation is based on comparing the integrated peak area of the polymer (PEG) to that of a known reference standard, such as dimethyl sulfoxide (B87167) (DMSO), and the concentration of the protein or core molecule.
Table 1: Representative Data for Determining Degree of PEGylation by ¹H NMR Spectroscopy
| Conjugate Sample | Feed Molar Ratio (mPEG:Molecule) | Polymer Concentration (mg/mL) | Integrated ¹H NMR Peak Area of mPEG (a.u.) | Integrated ¹H NMR Peak Area of DMSO (a.u.) | Calculated Degree of PEGylation |
|---|---|---|---|---|---|
| 1 | 1:5 | 1.3 | 4.50 | 0.05 | 6 |
| 2 | 1:30 | 0.8 | 2.77 | 0.05 | 6 |
| 3 | 1:300 | 1.0 | 3.40 | 0.15 | 6 |
This table is generated based on data structures found in scientific literature. nih.gov
Thermogravimetric Analysis (TGA) for Characterization of Fmoc-PEG Modified Materials
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. openaccessjournals.com This method is particularly valuable for characterizing Fmoc-PEG modified materials, such as those involving non-covalent functionalization of carbon nanotubes. itu.edu.trfrontiersin.org By precisely measuring weight loss at different temperatures, TGA can quantify the amount of Fmoc-PEG complex adsorbed onto a material's surface. frontiersin.org
The fundamental principle involves heating the sample at a constant rate and recording the resulting mass change. openaccessjournals.com For Fmoc-PEG modified materials, the analysis typically reveals distinct weight loss stages corresponding to the degradation of different components. openaccessjournals.com The Fmoc-PEG complexes are less thermally stable than materials like carbon nanotubes. itu.edu.trfrontiersin.org Consequently, a significant mass decrease is observed at the decomposition temperature of the Fmoc-PEG conjugate, which allows for the quantification of the surface coating. itu.edu.trfrontiersin.org Studies have shown that the major thermal decomposition of Fmoc-amino acid-PEG complexes occurs at approximately 410°C. frontiersin.org
TGA provides information about the total PEG content on the surface but does not detail how the molecules are distributed. researchgate.net The amount of grafted PEG is often calculated by subtracting the mass loss of the unmodified material from the mass loss of the PEGylated material. researchgate.net This analysis is crucial for assessing the efficiency of the PEGylation process. researchgate.net
The following table presents typical TGA results for single-walled carbon nanotubes (SWNTs) coated with different Fmoc-amino acid-PEG complexes, demonstrating how the weight loss data is used to quantify the surface coating.
Table 2: Thermogravimetric Analysis Data for Fmoc-PEG Coated SWNTs
| Material | Temperature Range (°C) | Major Decomposition Temp (°C) | Weight Loss (%) |
|---|---|---|---|
| Bare SWNTs | 30 - 800 | - | < 5 |
| SWNT/Fmoc-Glycine-PEG₅₀₀₀ | 30 - 800 | ~410 | 45 |
| SWNT/Fmoc-Tryptophan-PEG₅₀₀₀ | 30 - 800 | ~410 | 55 |
This table is a representation of findings described in research articles. frontiersin.org
Mechanistic and Structure Activity Relationship Studies of Fmoc Nh Peg11 Ch2ch2cooh Linkers
Influence of PEG Chain Length (e.g., PEG11 vs. other PEG lengths) on Conjugate Performance
The length of the polyethylene (B3416737) glycol (PEG) chain in linkers is a critical parameter that significantly influences the physicochemical properties and in vivo performance of antibody-drug conjugates (ADCs).
Longer PEG chains generally lead to a larger hydrodynamic volume of the ADC, which can be observed as a shift to shorter retention times in size exclusion chromatography (SEC). aacrjournals.orgaacrjournals.org This increased size reduces the rate of renal clearance, thereby extending the conjugate's circulation half-life in the bloodstream. rsc.org Studies have shown that ADC exposure increases with PEG chain length up to a certain point, beyond which further increases in length have a minimal impact on clearance. aacrjournals.orgaacrjournals.org For instance, in one study, a clear relationship was observed between PEG length and ADC pharmacokinetics, with a threshold at a PEG8 chain. Conjugates with PEG8 or longer chains exhibited pharmacokinetic profiles approaching that of the parent antibody. aacrjournals.orgaacrjournals.org
The hydrophilicity imparted by the PEG spacer can mitigate the hydrophobicity of the payload, reducing the tendency for ADC aggregation and precipitation. aacrjournals.orgrsc.org This is particularly important for conjugates with a high drug-to-antibody ratio (DAR), where the payload's hydrophobicity can lead to accelerated plasma clearance and suboptimal in vivo activity. aacrjournals.org By incorporating a PEG side chain, homogeneous DAR 8 conjugates with improved plasma clearance and antitumor activity have been developed. aacrjournals.org
However, the length of the PEG linker can also present a "stealth" effect, which may hinder the interaction between the targeting ligand and its receptor on the cell surface. mdpi.com Shorter PEG linkers (e.g., 2-3 kDa) have been shown to result in stronger interactions with dendritic cells compared to longer PEG chains (6-20 kDa). mdpi.com Conversely, other studies have demonstrated higher particle uptake and antigen presentation with a 5 kDa PEG linker compared to 2 and 10 kDa linkers. mdpi.com This highlights that the optimal PEG length can be context-dependent, influenced by the specific targeting ligand, cell type, and nanocarrier system. mdpi.com
In a study comparing PEG linkers of varying lengths (PEG4, PEG6, PEG8, PEG12, and PEG24) for conjugating monomethyl auristatin D (MMAD) to trastuzumab, intermediate-length PEG spacers (PEG6, PEG8, and PEG12) resulted in higher drug loadings than the shorter PEG4 and longer PEG24 spacers. rsc.org Furthermore, in in vivo efficacy studies, ADCs with PEG chains of sufficient length to maintain the pharmacokinetic properties of the parent antibody (PEG8, PEG12, and PEG24) demonstrated more pronounced antitumor activity compared to those with no PEG or a shorter PEG4 chain. aacrjournals.org
Table 1: Impact of PEG Chain Length on ADC Properties
| PEG Chain Length | Effect on Hydrodynamic Size | Effect on Plasma Clearance | Impact on Drug Loading (MMAD-trastuzumab) | In Vivo Antitumor Activity |
| None | - | Faster | - | Less Pronounced |
| PEG4 | Smaller Increase | Faster | Lower (DAR 2.5) | Less Pronounced |
| PEG6 | Intermediate Increase | Slower | Higher (DAR 5.0) | - |
| PEG8 | Larger Increase | Slower (Threshold Reached) | Higher (DAR 4.8) | More Pronounced |
| PEG12 | Larger Increase | Slower | Higher (DAR 3.7) | More Pronounced |
| PEG24 | Largest Increase | Slower | Lower (DAR 3.0) | More Pronounced |
Impact of Linker Chemistry on Conjugation Efficiency and Stability of Conjugates
The chemistry of the linker is a pivotal factor determining the efficiency of the conjugation process and the stability of the resulting antibody-drug conjugate (ADC). nih.govfrontiersin.org The choice of reactive groups on the linker dictates the available conjugation sites on the antibody, such as lysine (B10760008) amines or cysteine thiols. nih.gov
The conjugation chemistry can also affect the thermal stability of the ADC. nih.govnih.gov Studies have shown that most ADCs exhibit decreased thermostability compared to the unconjugated antibody. nih.govnih.gov The extent of this destabilization can depend on the conjugation method, with carbohydrate and amine-coupled ADCs showing less of an effect than thiol-coupled conjugates. nih.govnih.gov A strong correlation has been observed between the drug-to-antibody ratio (DAR) and the loss of stability, particularly with thiol conjugation. nih.govnih.gov
Furthermore, the linker chemistry can influence the binding affinity of the antibody to its target antigen and Fc receptors. nih.govnih.gov While some studies have shown that conjugation does not significantly alter antigen affinity, there can be an impact on Fc receptor binding, which is important for effector functions. nih.govnih.gov For example, a conjugate with a higher biotin (B1667282) load showed a significant negative impact on Fc receptor binding. nih.gov
Table 2: Influence of Linker Chemistry on ADC Characteristics
| Linker Chemistry Aspect | Impact on Conjugation | Impact on Stability |
| Reactive Groups | Determines conjugation site (e.g., lysine vs. cysteine) and efficiency. nih.gov | - |
| Linker Stability | - | Crucial for preventing premature drug release and off-target toxicity. frontiersin.orgacs.org |
| Maleimide vs. Bromoacetamide | - | Bromoacetamide-based linkers can offer increased plasma stability over maleimide-based ones. acs.org |
| Conjugation Method (Thiol vs. Amine/Carbohydrate) | - | Thiol conjugation can lead to a greater decrease in thermal stability compared to amine or carbohydrate conjugation. nih.govnih.gov |
| Drug-to-Antibody Ratio (DAR) | - | Higher DAR can correlate with a greater loss of thermal stability, especially for thiol-conjugated ADCs. nih.govnih.gov |
Investigation of Intermolecular Interactions in Fmoc-NH-PEG11-CH2CH2COOH-based Systems (e.g., π-π stacking)
The fluorenylmethoxycarbonyl (Fmoc) group in this compound plays a significant role in the intermolecular interactions of systems where it is incorporated, primarily through π-π stacking. rsc.orgnih.gov The aromatic rings of the Fmoc moiety have a strong tendency to engage in these non-covalent interactions, which are a key driving force in the self-assembly of Fmoc-containing molecules. rsc.orgnih.govacs.org
These π-π stacking interactions, along with hydrogen bonding, are fundamental to the formation of organized supramolecular structures such as nanofibers and nanoparticles. acs.org The balance between the hydrophobic Fmoc group and the hydrophilic PEG chain is crucial for achieving self-assembly in aqueous environments. nih.gov The π-π interactions between the fluorenyl moieties contribute to the formation of a stable, organized core in these assemblies. nih.govsemanticscholar.org
The presence and nature of these intermolecular interactions can be investigated using various spectroscopic techniques. For example, fluorescence spectroscopy can be used to characterize the π-π interactions, as the formation of these stacks can lead to fluorescence quenching. nih.govfrontiersin.org UV-Vis and circular dichroism spectroscopy can also provide insights into the molecular arrangement and the influence of π-π stacking on the supramolecular structure. semanticscholar.org
Molecular Dynamics Simulations in Predicting Fmoc-PEG Interactions
Molecular dynamics (MD) simulations have emerged as a powerful tool for investigating the interactions between the Fmoc group and the PEG chain at an atomic level, providing insights that are often difficult to obtain through experimental methods alone. nih.govdovepress.com These simulations can predict the conformation of PEGylated molecules and how they interact with their environment, which is crucial for the rational design of drug delivery systems. nih.gov
MD simulations can be used to study the self-assembly process of Fmoc-PEG derivatives. researchgate.net For instance, simulations of Fmoc-dipeptides have shown that they rapidly self-assemble in aqueous solution to form well-ordered nanostructures. researchgate.net These simulations revealed that the primary driving force for this assembly is the π-π stacking interactions between the fluorenyl rings of the Fmoc groups. researchgate.net The simulations can also identify specific stacking geometries, such as T-shaped and herringbone structures. researchgate.net
Furthermore, MD simulations can be employed to calculate the interaction energies between different components of the system, such as the Fmoc group, the PEG chain, and the surrounding solvent molecules. nih.govresearchgate.net This allows for a quantitative understanding of the forces driving the interactions. For example, simulations have been used to assess the interaction energies of different Fmoc-amino acid-PEG chains with single-walled carbon nanotubes, highlighting the importance of π-π interactions in the non-covalent functionalization of these nanomaterials. nih.govfrontiersin.org
By providing detailed structural and energetic information, MD simulations can help to elucidate the mechanisms underlying the behavior of Fmoc-PEG based systems and guide the design of new materials with desired properties. nih.govdovepress.com
Emerging Trends and Future Research Directions for Fmoc Nh Peg11 Ch2ch2cooh Chemistry
Integration of Fmoc-NH-PEG11-CH2CH2COOH into Nanoarchitectonics Research
The field of nanoarchitectonics, which focuses on the rational design and assembly of nanoscale building blocks into functional architectures, stands to benefit significantly from the properties of this compound. The Fmoc group is a well-known motif for inducing self-assembly through π-π stacking interactions. acs.orgnih.govacs.org This characteristic allows for the spontaneous organization of molecules into ordered nanostructures such as nanofibers, nanoribbons, and hydrogels. bohrium.comacs.orgnih.gov
The incorporation of a PEG11 linker introduces several advantageous features. The hydrophilic nature of the PEG chain enhances the solubility of the molecule in aqueous environments, a crucial factor for biological and certain materials science applications. nih.gov Furthermore, the PEG linker can influence the morphology and mechanical properties of the resulting self-assembled structures. Research on similar Fmoc-peptide-PEG conjugates has shown that the PEG component can be modified to create materials with desirable properties, such as shear-responsiveness. nih.govresearchgate.net
The terminal carboxylic acid group provides a reactive handle for further functionalization, allowing these self-assembled nanostructures to be decorated with a variety of other molecules, including bioactive peptides, targeting ligands, or imaging agents. This capability to create multifunctional nano-constructs is a cornerstone of nanoarchitectonics. For instance, co-assembly of different Fmoc-amino acid derivatives has been shown to produce hydrogels with tunable chemical functionality and mechanical stiffness, suitable for applications like 3D cell culture. researchgate.net
Table 1: Examples of Self-Assembled Structures from Fmoc-Derivatives
| Fmoc-Derivative System | Resulting Nanostructure | Key Driving Interactions | Potential Application | Reference |
| Fmoc-diphenylalanine | Nanofibrous hydrogel | π-π stacking, hydrogen bonding | 3D cell culture | researchgate.netnih.gov |
| Fmoc-amino acids (e.g., Fmoc-K, Fmoc-F) | Fibrillar hydrogels | π-π stacking, electrostatic interactions | Enzyme immobilization | nih.govacs.org |
| Fmoc-peptide amphiphiles | Nanofibers, nanotubes | Hydrophobic interactions, π-π stacking | Tissue engineering | biorxiv.org |
| Fmoc-pentafluorophenylalanine with PEG | Shear-responsive hydrogel | π-π stacking, increased solubility from PEG | Injectable biomaterials | nih.govresearchgate.net |
Exploration of this compound in Responsive and Smart Material Development
Smart materials, which can change their properties in response to external stimuli, are a major focus of current materials research. The chemical structure of this compound makes it an excellent candidate for the development of such responsive systems. The terminal carboxylic acid and the Fmoc-protected amine can exhibit pH-dependent behavior, allowing for the creation of pH-responsive materials. osti.govnih.gov
Furthermore, the Fmoc group can be cleaved under basic conditions, providing another mechanism for triggering a material's response. This deprotection reveals a primary amine, which can alter the charge and hydrophilicity of the molecule, potentially leading to the disassembly of a nanostructure or the activation of a therapeutic agent. The integration of such cleavable linkers is a key strategy in the design of smart drug delivery systems. mdpi.com
Table 2: Stimuli-Responsive Mechanisms in Fmoc-PEG Systems
| Stimulus | Responsive Moiety | Mechanism of Action | Resulting Change | Reference |
| pH | Carboxylic Acid / Amino Group | Protonation/deprotonation alters charge and solubility. | Swelling/deswelling of hydrogels, drug release. | nih.govnih.gov |
| Temperature | PEG Chain | Changes in polymer solubility and hydration. | Sol-gel transition, controlled release. | mdpi.com |
| Enzymes | Peptide Linker (if incorporated) | Specific enzymatic cleavage of peptide bonds. | Degradation of hydrogel, release of cargo. | mdpi.com |
| Redox | Disulfide Bonds (if incorporated) | Cleavage of disulfide bonds in a reducing environment. | Disassembly of nanostructures. | bohrium.com |
Novel Synthetic Strategies for Advanced this compound-based Architectures
The bifunctional nature of this compound, with its protected amine and reactive carboxylic acid, makes it a valuable tool for the synthesis of complex molecular architectures. jenkemusa.com The Fmoc group is a standard protecting group in solid-phase peptide synthesis (SPPS), allowing for the stepwise addition of amino acids to build custom peptide sequences. osti.gov This enables the creation of precisely defined peptide-PEG conjugates with tailored biological activities.
The terminal carboxylic acid can be readily activated to form amide bonds with amine-containing molecules. This allows for the conjugation of this compound to a wide range of substrates, including proteins, antibodies, and nanoparticles. This versatility is particularly relevant in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target. nih.govresearchgate.net this compound is an ideal linker for PROTAC synthesis, where one end can be attached to a ligand for the target protein and the other to a ligand for the E3 ligase. glpbio.com The PEG11 spacer provides the necessary length and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. frontiersin.org
Future research will likely focus on developing more sophisticated architectures based on this linker. This could include multi-arm or branched structures, created by utilizing multifunctional core molecules to which several this compound units are attached. Such constructs could lead to materials with enhanced properties or drug delivery systems with higher payloads. The development of nano-PROTACs, where the linker itself is a nanocarrier, is another exciting avenue of exploration. biochempeg.comnih.gov
Broadening the Scope of Biological and Therapeutic Applications for this compound
The unique combination of a self-assembling motif, a biocompatible linker, and reactive functional groups positions this compound for a wide range of biological and therapeutic applications. As mentioned, its use as a linker in PROTACs is a significant area of research with the potential to address previously "undruggable" targets in diseases like cancer. nih.govnih.gov
The ability of Fmoc-derivatives to form hydrogels makes them highly attractive for tissue engineering and regenerative medicine. acs.orgbiorxiv.org These hydrogels can serve as scaffolds that mimic the natural extracellular matrix, providing a suitable environment for 3D cell culture and promoting cell adhesion, proliferation, and differentiation. researchgate.netnih.gov The incorporation of the PEG11 linker can improve the biocompatibility and reduce the immunogenicity of these scaffolds. mdpi.com By functionalizing the terminal carboxylic acid with bioactive peptides, such as the RGD sequence, the cell-adhesive properties of these hydrogels can be further enhanced. nih.govbiorxiv.org
In drug delivery, beyond PROTACs, this compound can be used to create sophisticated nanocarriers. The Fmoc group can participate in drug-carrier interactions, potentially increasing the loading capacity and stability of the formulation. The PEG linker provides a stealth-like character, prolonging circulation time and improving the pharmacokinetic profile of the drug. The terminal carboxylic acid allows for the attachment of targeting ligands to direct the nanocarrier to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects. The development of nanoparticle-based delivery systems for PROTACs is an active area of research aiming to improve their delivery and therapeutic window. frontiersin.orgbiochempeg.com
Q & A
Basic Questions
Q. What are the key considerations for synthesizing Fmoc-NH-PEG11-CH2CH2COOH, and how can researchers ensure high purity?
- Methodological Answer : Synthesis involves stepwise Fmoc protection of the amine group and PEG11 spacer elongation, followed by carboxylation. Critical steps include monitoring reaction completion via thin-layer chromatography (TLC) and using anhydrous conditions to prevent hydrolysis of the Fmoc group. Purification typically employs reversed-phase HPLC with acetonitrile/water gradients to isolate the product from shorter PEG chains or unreacted intermediates. Characterization via -NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity and purity (>95%) .
Q. How should researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : -NMR in deuterated DMSO or CDCl verifies the presence of Fmoc aromatic protons (δ 7.2–7.8 ppm) and PEG methylene signals (δ 3.5–3.7 ppm).
- Mass Spectrometry : HRMS or MALDI-TOF confirms the molecular ion peak matching the theoretical mass (e.g., m/z ~1,200–1,300 for PEG11).
- HPLC : Gradient elution with UV detection at 265 nm (Fmoc absorbance) ensures homogeneity and absence of side products .
Q. What solvents are optimal for dissolving this compound in experimental workflows?
- Methodological Answer : The compound exhibits solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the PEG spacer’s hydrophilicity. For aqueous applications, dissolve in water (pH 7–8) with sonication. Avoid acidic conditions (pH <4) to prevent premature Fmoc deprotection. Solvent choice impacts conjugation efficiency; pre-test solubility in target reaction buffers .
Advanced Research Questions
Q. How can researchers optimize conjugation efficiency between this compound and biomolecules (e.g., peptides, proteins)?
- Methodological Answer :
- Activation of Carboxyl Group : Use carbodiimide crosslinkers (e.g., EDC/NHS) in molar ratios of 1:1.5 (carboxyl:EDC) to form an active ester intermediate.
- pH Control : Maintain pH 5–6 during activation to minimize hydrolysis.
- Steric Considerations : PEG11’s length reduces steric hindrance, enhancing accessibility to target amines. Monitor conjugation via SDS-PAGE or fluorescence labeling (if applicable). Post-conjugation, remove excess linker via dialysis (MWCO 3–5 kDa) .
Q. What strategies mitigate stability issues of this compound during long-term storage or experimental use?
- Methodological Answer :
- Storage : Lyophilize and store at -20°C under argon to prevent oxidation. Avoid repeated freeze-thaw cycles.
- In-Use Stability : For aqueous solutions, add 0.05% sodium azide to inhibit microbial growth. Monitor pH (neutral) to prevent Fmoc cleavage. For organic phases, use molecular sieves to absorb moisture .
Q. How should researchers address contradictions in reported conjugation efficiencies between Fmoc-PEG linkers of varying lengths?
- Methodological Answer : Variability arises from PEG length-dependent steric effects and solvent accessibility. For example:
- Short PEGs (e.g., PEG2) : Higher conjugation rates but increased aggregation risks.
- Long PEGs (e.g., PEG11) : Improved solubility and reduced steric hindrance but slower reaction kinetics.
Validate findings using kinetic assays (e.g., stopped-flow spectroscopy) and compare results under standardized conditions (temperature, pH, molar ratios) .
Q. What are the applications of this compound in PROTAC design, and how does its structure influence efficacy?
- Methodological Answer : The PEG11 spacer enhances solubility and flexibility, enabling optimal alignment between the E3 ligase binder and target protein in PROTACs. Key steps:
- Deprotection : Remove Fmoc with 20% piperidine in DMF to expose the amine for covalent attachment to warhead molecules.
- In Vivo Testing : Assess pharmacokinetics in rodent models to evaluate linker stability and off-target effects. PEG11’s hydrophilicity reduces nonspecific binding compared to shorter PEG variants .
Q. How does PEG chain length impact the balance between solubility and steric hindrance in drug delivery systems?
- Methodological Answer :
- Short Chains (PEG2–PEG6) : Higher steric shielding but lower solubility in aqueous media.
- Long Chains (PEG11–PEG36) : Improved solubility and reduced aggregation, but may hinder receptor binding.
Use dynamic light scattering (DLS) to measure hydrodynamic radius and surface plasmon resonance (SPR) to quantify binding affinity. Optimize chain length based on the target’s accessibility and delivery environment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
